1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group, a trifluoromethyl group, and a pyrazole ring with an aldehyde functional group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the 4-fluorobenzyl group: This can be done through a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, cost, and safety.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Condensation: The aldehyde group can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the fluorobenzyl group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds such as:
1-(4-Fluorobenzyl)-4-(methylsulfonylmethyl)pyridinium chloride: This compound also contains a fluorobenzyl group but differs in its core structure and functional groups.
1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: This compound has a similar fluorobenzyl group but features a piperazine ring and a tetrahydrofuran moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8F4N2O |
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Molecular Weight |
272.20 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C12H8F4N2O/c13-9-3-1-8(2-4-9)6-18-10(7-19)5-11(17-18)12(14,15)16/h1-5,7H,6H2 |
InChI Key |
NRTJCDQMLQERKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC(=N2)C(F)(F)F)C=O)F |
Origin of Product |
United States |
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